Scientific Field: Anticancer Research
Application Summary: Ki8751 is used to study the resistance of human umbilical vein endothelial cell (HUVEC) clones to VEGFR2-TKI.
Methods of Application: Resistant HUVEC clones were evaluated for their resistance to VEGFR2-TKI.
Scientific Field: Cancer Biology & Medicine
Application Summary: Ki8751 is used to study its effects on breast cancer cell proliferation.
Methods of Application: The effects of VEGF on cancer cell proliferation were investigated using Ki8751 and the breast cancer cell lines, MCF-7 and MDA-MB-231.
Scientific Field: Molecular Science
Application Summary: Ki8751 is used to study its effects on the regulation of M phase.
Methods of Application: The effects of Ki8751 on M phase were examined.
Scientific Field: Neuro-Oncology
Application Summary: Ki8751 is used to study its effects on glioblastoma cell proliferation.
Methods of Application: VEGFR2 intervention was implemented by using its selective inhibitor Ki8751 or shRNA.
Results: VEGFR2 inhibition hampered glioblastoma cell proliferation and induced cell apoptosis.
Scientific Field: Cellular Biology
Application Summary: Ki8751 is used to study its effects on cell senescence.
Methods of Application: The cell senescence state was tested after VEGFR2 inhibition.
Ki8751 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Its chemical name is N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea, and it has a CAS number of 228559-41-9. This compound is characterized by its high selectivity and efficacy, with an IC50 value of approximately 0.9 nM, indicating its strong inhibitory effect on VEGFR-2 activity . Ki8751 is designed to be orally bioavailable, making it a promising candidate for therapeutic applications in diseases characterized by abnormal angiogenesis, such as cancer.
Ki8751 primarily functions through the inhibition of the phosphorylation of VEGFR-2, which is crucial for angiogenesis. The compound binds to the ATP-binding site of the receptor, preventing its activation by vascular endothelial growth factor. This inhibition disrupts downstream signaling pathways that promote endothelial cell proliferation and migration, thereby inhibiting new blood vessel formation. The specificity of Ki8751 for VEGFR-2 over other kinases contributes to its potential therapeutic advantages .
The biological activity of Ki8751 is predominantly linked to its role as a VEGFR-2 inhibitor. By blocking this receptor, Ki8751 effectively reduces angiogenesis in various tumor models. In preclinical studies, it has demonstrated significant antitumor activity by inhibiting tumor growth and metastasis through the reduction of blood supply to tumors. Additionally, Ki8751 has shown promise in modulating tumor microenvironments and enhancing the efficacy of other anticancer therapies .
The synthesis of Ki8751 involves several key steps:
These synthetic pathways are designed to ensure high yields and purity while maintaining the structural integrity necessary for biological activity .
Ki8751 has several potential applications, primarily in oncology due to its ability to inhibit angiogenesis:
Several compounds exhibit similar mechanisms of action or structural characteristics to Ki8751. Here are some notable examples:
Compound Name | Mechanism of Action | IC50 Value (nM) | Unique Features |
---|---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | 10 | Targets multiple receptors including VEGFR and RAF |
Pazopanib | VEGFR inhibitor | 0.5 | Broad-spectrum inhibition including PDGFR |
Axitinib | Selective VEGFR inhibitor | 0.5 | More selective for VEGFR than other targets |
Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor | 24 | Inhibits multiple kinases including VEGFR and PDGFR |
Ki8751 stands out due to its high selectivity for VEGFR-2 with a significantly lower IC50 compared to some other compounds like Sorafenib and Sunitinib, which target multiple pathways. This selectivity may result in fewer off-target effects and enhanced therapeutic efficacy in specific contexts .